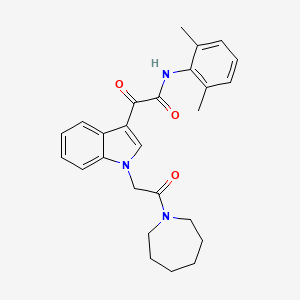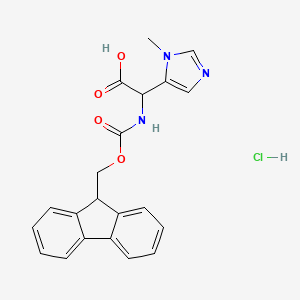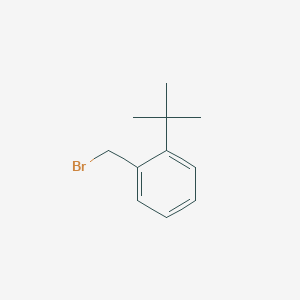
1-(Bromomethyl)-2-(tert-butyl)benzene
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Molecular Electronics
1-(Bromomethyl)-2-(tert-butyl)benzene derivatives, such as aryl bromides, serve as crucial building blocks for molecular wires in molecular electronics. They are used to create oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires through efficient synthetic transformations. These materials are fundamental in developing devices at the molecular level, including transistors, diodes, and sensors (Stuhr-Hansen et al., 2005).
Catalysis in Alkoxycarbonylation of Alkenes
The compound is used in the development of advanced catalyst systems for the alkoxycarbonylation of alkenes, a significant industrial process in homogeneous catalysis. Catalysts based on derivatives of 1-(Bromomethyl)-2-(tert-butyl)benzene have shown high activity and selectivity, broadening the range of feedstocks that can be transformed into versatile ester products (Dong et al., 2017).
Polymer Science
In polymer science, the compound is used as an initiator in the synthesis of star polymers and graft copolymers. These polymers have applications in drug delivery systems, coatings, and advanced materials (Moschogianni et al., 2001).
Green Chemistry
1-(Bromomethyl)-2-(tert-butyl)benzene participates in green and convergent paired Diels–Alder electro-synthetic reactions. It's involved in environmentally friendly chemical synthesis processes, contributing to sustainable and eco-friendly manufacturing practices (Habibi et al., 2014).
Organic Synthesis
The compound is used in the organic synthesis of various complex molecules. For example, its derivatives are involved in the KHSO4-catalyzed synthesis of dibenzenes and benzenes under solvent-free conditions, showcasing its role in facilitating chemical transformations in organic chemistry (Joshi et al., 2013).
Wirkmechanismus
Target of Action
1-(Bromomethyl)-2-(tert-butyl)benzene is a chemical compound that has been used in the synthesis of various other compounds . .
Mode of Action
It is known to undergo lithium-bromide exchange reactions with n-butyllithium and tert-butyllithium at 0°c in various solvents . This suggests that it may interact with its targets through a mechanism involving bromide exchange.
Biochemical Pathways
It has been used in the synthesis of 4-tert-butyl-phenylboronic acid and 1-deoxy analogs of cp-47,497 and cp-55,940 . These compounds may have their own unique biochemical pathways.
Pharmacokinetics
It is known to be insoluble in water , which may affect its bioavailability and distribution in the body.
Action Environment
The action of 1-(Bromomethyl)-2-(tert-butyl)benzene may be influenced by various environmental factors. For instance, its reactions with n-butyllithium and tert-butyllithium occur at 0°C , suggesting that temperature may play a role in its efficacy. Additionally, its insolubility in water may affect its stability and action in aqueous environments.
Eigenschaften
IUPAC Name |
1-(bromomethyl)-2-tert-butylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Br/c1-11(2,3)10-7-5-4-6-9(10)8-12/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMURGXQJSHZSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


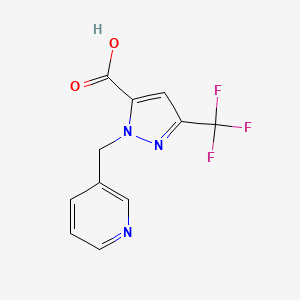
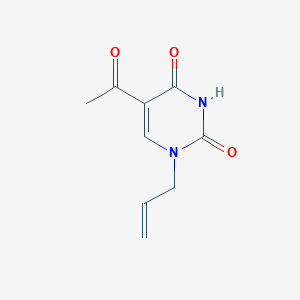

![2-(2-Chlorobenzyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2374274.png)
![hexyl 4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2374277.png)
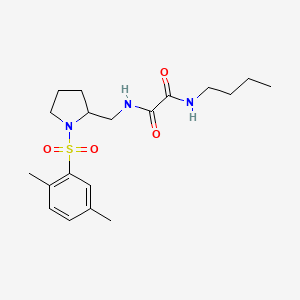
![ethyl 2-(2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)acetamido)acetate](/img/structure/B2374280.png)
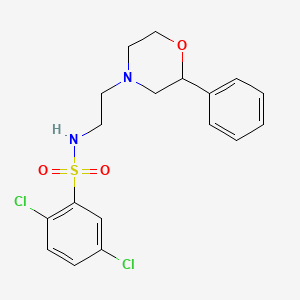
![2-Amino-2-[3-(4-chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2374282.png)
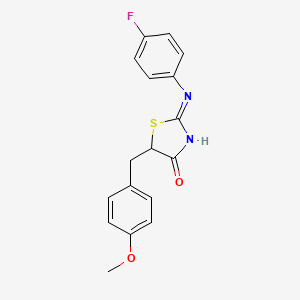
![3-[2-(Diethylamino)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2374285.png)
![(2Z)-N-acetyl-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2374286.png)
